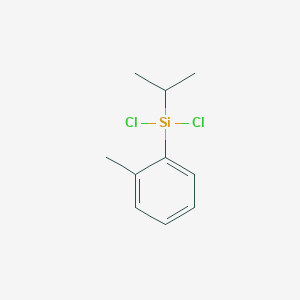![molecular formula C17H12F9N B14220216 N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine CAS No. 821777-57-5](/img/structure/B14220216.png)
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is a synthetic organic compound characterized by the presence of trifluoroethyl and trifluoromethyl groups attached to a biphenyl amine structure. Compounds with such fluorinated groups are often of interest due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)biphenyl and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl groups. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology
In biological research, fluorinated compounds are often used to probe enzyme mechanisms and metabolic pathways. The resistance of fluorinated groups to metabolic degradation makes them useful in studying long-term biological processes.
Medicine
In medicine, compounds with trifluoroethyl and trifluoromethyl groups are investigated for their potential as pharmaceuticals. These groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine may be used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2,2,2-trifluoroethyl)-4-aminobiphenyl: Similar structure but lacks the trifluoromethyl group.
N,N-Bis(2,2,2-trifluoroethyl)-2-aminobiphenyl: Similar structure but with the amine group in a different position.
Uniqueness
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications.
Properties
CAS No. |
821777-57-5 |
|---|---|
Molecular Formula |
C17H12F9N |
Molecular Weight |
401.27 g/mol |
IUPAC Name |
4-phenyl-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)9-27(10-16(21,22)23)12-6-7-13(11-4-2-1-3-5-11)14(8-12)17(24,25)26/h1-8H,9-10H2 |
InChI Key |
RYDBZDOWMRPORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
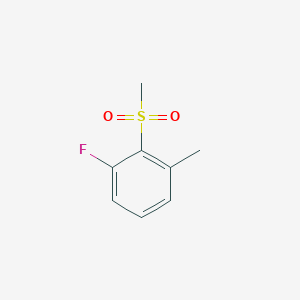
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
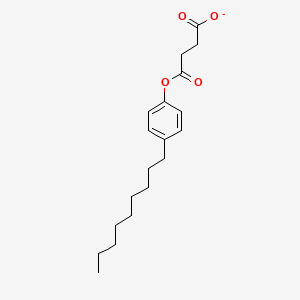
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
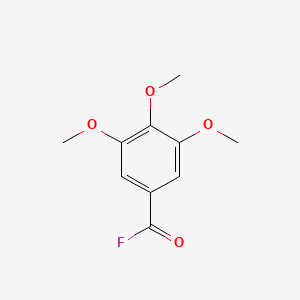
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
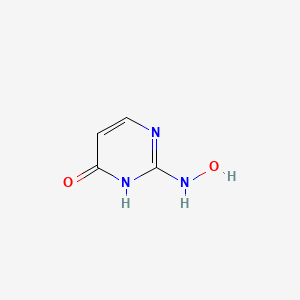
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
